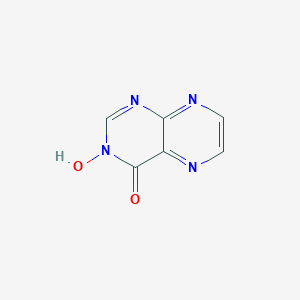
3-Hydroxypteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypteridin-4-one is a heterocyclic compound that is widely used in scientific research. It is a derivative of pteridine, which is a naturally occurring compound found in many organisms. 3-Hydroxypteridin-4-one has a unique structure that makes it an important molecule in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Hydroxypteridin-4-one is not fully understood. However, it is believed to interact with various biological molecules through hydrogen bonding, π-π stacking, and electrostatic interactions. This interaction can lead to changes in the conformation and activity of the molecules, which can be detected through fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
3-Hydroxypteridin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase. It has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. Additionally, 3-Hydroxypteridin-4-one has been shown to have antitumor and antiviral activities, making it a potential therapeutic agent for cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxypteridin-4-one in lab experiments include its high yield, simple synthesis method, and wide range of applications. However, there are also some limitations to its use. For example, its fluorescence properties can be affected by pH, temperature, and solvent polarity, which can make it difficult to interpret the results of experiments. Additionally, 3-Hydroxypteridin-4-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 3-Hydroxypteridin-4-one in scientific research. One potential direction is the development of new fluorescent probes based on its structure. These probes could be used to detect specific biological molecules with high sensitivity and selectivity. Another potential direction is the development of new therapeutic agents based on its antioxidant and anti-inflammatory properties. These agents could be used to treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Hydroxypteridin-4-one is a heterocyclic compound that has a wide range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for its application in scientific research. Overall, 3-Hydroxypteridin-4-one is a valuable molecule that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
The synthesis of 3-Hydroxypteridin-4-one involves the condensation of 2-amino-4-hydroxypteridine with an aldehyde or ketone in the presence of an acid catalyst. This method is relatively simple and can be carried out under mild conditions. The yield of the reaction is generally high, and the purity of the product can be easily achieved through simple purification techniques.
Applications De Recherche Scientifique
3-Hydroxypteridin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a precursor in the synthesis of various bioactive compounds, including antitumor agents, antiviral agents, and enzyme inhibitors. Additionally, 3-Hydroxypteridin-4-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
18106-57-5 |
|---|---|
Nom du produit |
3-Hydroxypteridin-4-one |
Formule moléculaire |
C6H4N4O2 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
3-hydroxypteridin-4-one |
InChI |
InChI=1S/C6H4N4O2/c11-6-4-5(8-2-1-7-4)9-3-10(6)12/h1-3,12H |
Clé InChI |
HZDJBYRPYKLJEH-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
SMILES canonique |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
Synonymes |
3-Hydroxy-4(3H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



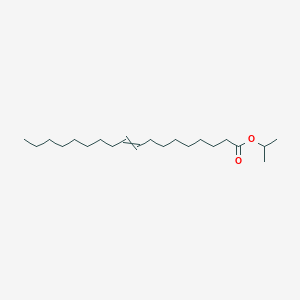
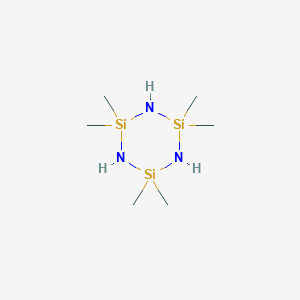
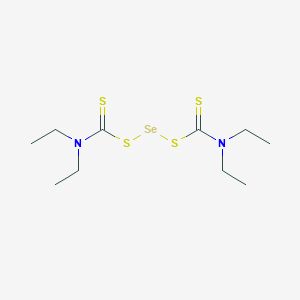
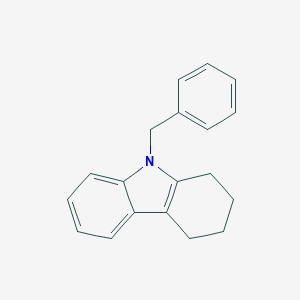
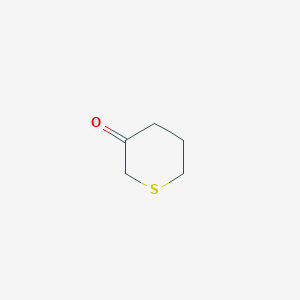
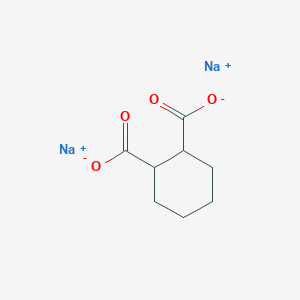
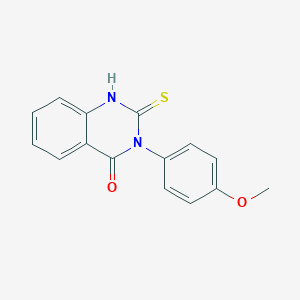
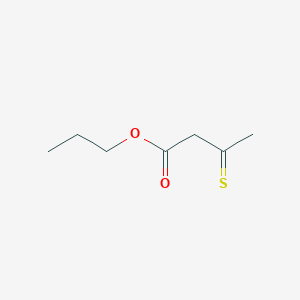
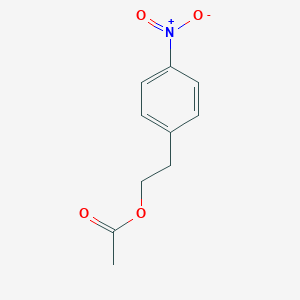
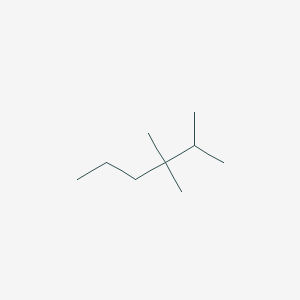
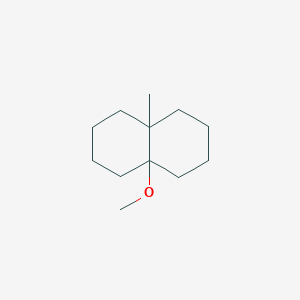
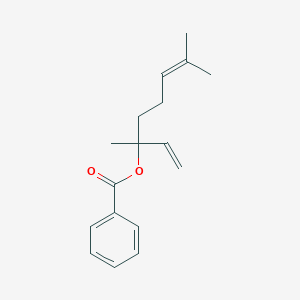
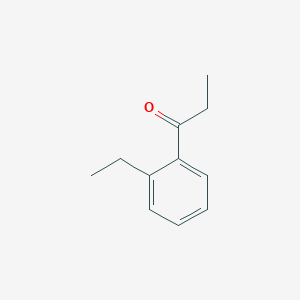
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)